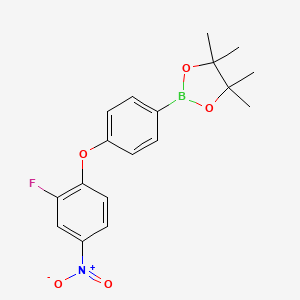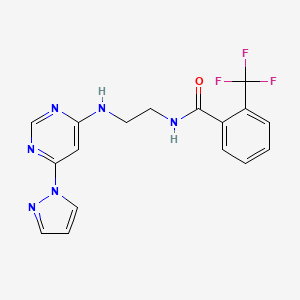
5-chloro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group, a pyridine ring, and a pyrazole moiety
作用机制
Target of Action
The compound, also known as 5-chloro-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]thiophene-2-sulfonamide, acts by inhibiting multiple receptor tyrosine kinases including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3) . These targets play crucial roles in various cellular processes, including cell growth and differentiation.
Mode of Action
The compound interacts with its targets by binding to the active sites of these kinases, thereby inhibiting their activity . This inhibition disrupts the signaling pathways regulated by these kinases, leading to changes in cellular processes.
Biochemical Pathways
The affected pathways primarily involve cell growth and differentiation. The inhibition of CSF-1R, c-Kit, and Flt-3 disrupts the signaling pathways regulated by these kinases, leading to changes in cellular processes
Result of Action
The molecular and cellular effects of the compound’s action involve changes in cell growth and differentiation due to the inhibition of CSF-1R, c-Kit, and Flt-3 . These changes can potentially lead to therapeutic effects in diseases where these kinases play a pathogenic role.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions starting from commercially available precursors. This often involves nitration, reduction, and halogenation steps.
Attachment of the Pyrazole Moiety: The pyrazole ring is introduced via a condensation reaction with the pyridine intermediate. This step may require the use of strong bases and high temperatures to ensure complete reaction.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This is typically achieved through the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions and minimize the risk of side reactions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the nitro groups (if present) on the pyridine ring, converting them to amines. Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas are typically used.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is studied for its ability to act as a ligand in coordination chemistry. Its multiple functional groups allow it to form stable complexes with transition metals, which can be used in catalysis.
Biology
Biologically, 5-chloro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is investigated for its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling, and their dysregulation is often associated with cancer and other diseases.
Medicine
In medicine, this compound is explored for its therapeutic potential. As a kinase inhibitor, it could be used to treat cancers that are driven by overactive kinases. Its ability to selectively inhibit specific kinases makes it a promising candidate for targeted therapy.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals. Its complex structure and multiple functional groups make it a versatile building block for the synthesis of more complex molecules.
相似化合物的比较
Similar Compounds
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Another kinase inhibitor with a similar structure but different ring systems.
5-chloro-N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide: Lacks the pyrazole moiety but shares the thiophene and sulfonamide groups.
N-(6-(1H-pyrazol-4-yl)pyridin-3-ylmethyl)thiophene-2-sulfonamide: Similar structure but without the chlorine atom.
Uniqueness
The uniqueness of 5-chloro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide lies in its specific combination of functional groups, which allows for selective kinase inhibition. Its structure provides a balance between hydrophobic and hydrophilic regions, enhancing its binding affinity and specificity for certain kinases.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action
属性
IUPAC Name |
5-chloro-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2S2/c1-19-9-11(8-17-19)12-3-2-10(6-16-12)7-18-23(20,21)14-5-4-13(15)22-14/h2-6,8-9,18H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWSBWXFRBPQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B3017369.png)



![6-Chloro-N-[2-(5-methyl-1,3-thiazol-2-YL)ethyl]pyridine-3-sulfonamide](/img/structure/B3017376.png)
![1-[(4-Chlorophenyl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B3017378.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide](/img/structure/B3017379.png)
![4-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B3017380.png)
![6-(ethanesulfonyl)-4-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B3017383.png)


![N-cyclopentyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide](/img/structure/B3017387.png)


